REACTION_CXSMILES
|
C(=NC(=O)O[NH:6][C:7]1[N:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([O:15][CH3:16])[N:8]=1)=S.Cl.[NH2:19]O.C([N:24]([CH:27](C)C)CC)(C)C>C(O)C>[NH2:19][C:27]1[N:6]=[C:7]2[N:8]=[C:9]([O:15][CH3:16])[CH:10]=[C:11]([O:13][CH3:14])[N:12]2[N:24]=1 |f:1.2|
|
Name
|
(4,6-dimethoxypyrimidin-2-yl)amino carbonothioylcarbamate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(=S)=NC(ONC1=NC(=CC(=N1)OC)OC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 48 hours the ethanol was removed in vacuo
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between H2O and Et2O
|
Type
|
CUSTOM
|
Details
|
to give a powder
|
Type
|
FILTRATION
|
Details
|
The powder was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN2C(N=C(C=C2OC)OC)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.27 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |